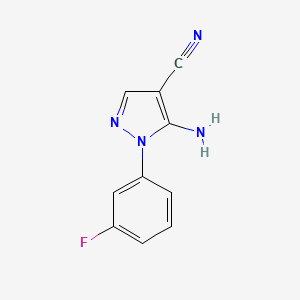

5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-(3-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMABEDHYXLYKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577012 | |

| Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51516-71-3 | |

| Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51516-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the One-Pot Synthesis of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Executive Summary

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a "biologically privileged" structure in the development of novel therapeutics.[1] This guide provides an in-depth technical overview of an efficient, regioselective, one-pot synthesis of a key derivative, 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile. By condensing (3-fluorophenyl)hydrazine with (ethoxymethylene)malononitrile, this method offers high yields and avoids the formation of unwanted isomers, making it a robust and scalable process for research and drug development professionals.[2] We will explore the underlying reaction mechanism, provide a detailed experimental protocol with optimization insights, and outline the expected analytical characterization of the final product.

Introduction: The Significance of the 5-Aminopyrazole Core

Pyrazole derivatives have garnered significant attention from the scientific community due to their broad spectrum of biological and pharmaceutical properties, including anti-inflammatory, anti-fungal, antibacterial, and anti-tumor activities.[3] Within this family, the 5-aminopyrazole moiety is a particularly versatile building block for constructing more complex fused heterocyclic systems such as pyrazolopyrimidines and pyrazolopyridines.[4][5] The title compound, this compound, incorporates a fluorinated phenyl ring, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The direct, one-pot synthesis of this intermediate is therefore of high value for creating libraries of novel compounds with potential therapeutic applications.[2]

Synthetic Strategy: A Direct Cyclocondensation Approach

The most direct and regioselective one-pot synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction between an arylhydrazine and an activated malononitrile derivative. The chosen pathway for the title compound is the cyclocondensation of (3-fluorophenyl)hydrazine with (ethoxymethylene)malononitrile. This two-component approach is highly efficient and selectively yields the desired 5-amino regioisomer, as the ethoxy group acts as an excellent leaving group to facilitate ring closure.[2][6]

An alternative, though less direct for this specific target, is a three-component reaction involving an aldehyde, malononitrile, and a hydrazine.[7][8][9] This method is better suited for synthesizing pyrazoles with substitution at the 3-position.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established cascade of reactions. The process is initiated by the nucleophilic attack of the hydrazine onto the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the stable aromatic pyrazole ring.

The proposed mechanism is as follows:

-

Michael Addition: The terminal nitrogen of (3-fluorophenyl)hydrazine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated nitrile system of (ethoxymethylene)malononitrile.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs a nucleophilic attack on one of the nitrile groups.

-

Tautomerization & Aromatization: A proton shift occurs, followed by the elimination of an ethanol molecule, which drives the reaction towards the formation of the stable, aromatic 5-aminopyrazole ring.

Caption: General experimental workflow.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (ethoxymethylene)malononitrile (1.0 eq).

-

Reagent Addition: Add (3-fluorophenyl)hydrazine (1.0 eq) and the chosen solvent (e.g., TFE, ~5-10 mL per mmol of limiting reagent). If using the hydrochloride salt of the hydrazine, add triethylamine (1.1 eq) to the mixture to liberate the free base.

-

Heating: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 30-60 minutes).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume in vacuo.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product as a solid.

Causality Behind Experimental Choices & Optimization

The efficiency of this synthesis is highly dependent on the choice of solvent. Protic solvents are generally preferred as they can facilitate proton transfer steps in the mechanism.

-

Solvent Selection: Studies on analogous syntheses have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly enhance reaction rates and yields compared to traditional alcohols like ethanol or aprotic solvents like THF. [2] Table 2: Effect of Solvent on a Representative Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile [2]| Entry | Solvent | Time (min) | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | TFE | 30 | 93 | | 2 | Ethanol | 30 | 85 | | 3 | THF | 30 | 25 | | 4 | Methanol | 30 | 78 |

-

Temperature: Reflux conditions are typically sufficient to overcome the activation energy for the cyclization and aromatization steps, ensuring the reaction proceeds to completion in a reasonable timeframe. [2]* Base: The reaction proceeds efficiently without a catalyst when using the free hydrazine base. The basicity of the hydrazine itself is sufficient. If a hydrazine salt is used, a non-nucleophilic organic base like triethylamine is required to neutralize the acid and free the hydrazine for the initial Michael addition.

Product Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques. While specific experimental data for this exact compound is not readily available in the searched literature, the following table outlines the expected spectroscopic profile based on closely related analogs. [10][11] Table 3: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Signal / Value | Rationale |

| ¹H NMR | Amino Protons | Broad singlet, ~6.0-7.0 ppm | Exchangeable protons of the -NH₂ group. |

| Aromatic Protons | Multiplets, ~7.2-7.8 ppm | Signals corresponding to the four protons on the 3-fluorophenyl ring, showing characteristic splitting due to F-H coupling. | |

| Pyrazole Proton | Singlet, ~7.5-8.0 ppm | Signal for the C3-H proton on the pyrazole ring. | |

| ¹³C NMR | Aromatic Carbons | ~110-165 ppm | Signals for the pyrazole and phenyl ring carbons. The carbon attached to fluorine will show a large ¹JCF coupling constant. |

| Nitrile Carbon | ~115-120 ppm | Characteristic signal for the -C≡N carbon. | |

| C4-CN | ~80-90 ppm | Signal for the C4 carbon of the pyrazole ring bearing the nitrile group. | |

| FTIR (KBr) | N-H Stretch | Two bands, 3200-3450 cm⁻¹ | Asymmetric and symmetric stretching of the primary amine. |

| C≡N Stretch | Sharp, medium band, ~2210-2230 cm⁻¹ | Characteristic nitrile group absorption. | |

| C-F Stretch | Strong band, ~1100-1250 cm⁻¹ | Aromatic carbon-fluorine bond stretch. | |

| Mass Spec (ESI+) | [M+H]⁺ | Calculated m/z + 1 | The mass of the protonated molecule, confirming the molecular weight. |

Safety and Handling

-

Hydrazine Derivatives: Arylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Malononitrile Derivatives: These compounds can be irritating and toxic. Avoid inhalation of dust and skin contact.

-

Solvents: TFE and other organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The one-pot cyclocondensation of (3-fluorophenyl)hydrazine and (ethoxymethylene)malononitrile provides a highly efficient, regioselective, and reliable route to this compound. The methodology is straightforward, utilizes readily available starting materials, and offers excellent yields under mild reflux conditions. This makes it an ideal procedure for academic and industrial laboratories focused on the synthesis of novel heterocyclic compounds for drug discovery and development.

References

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.

- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Institutes of Health.

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health.

- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (n.d.). National Center for Biotechnology Information.

- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.

- Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). PubMed.

- Reaction of 5‐aminopyrazole derivatives with ethoxymethylene‐malononitrile and its analogues. (1994). Sci-Hub.

- Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate.

- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. (n.d.). ResearchGate.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Semantic Scholar.

- Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. (n.d.). ResearchGate.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.

- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing.

- Proposed mechanism for the synthesis of pyrazole derivatives. (n.d.). ResearchGate.

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.

- Process for the preparation of pyrazole and its derivatives. (n.d.). Google Patents.

- One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. (2025). ResearchGate.

- One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. (n.d.). Bentham Science Publisher.

- Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261.

- 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. (n.d.). National Center for Biotechnology Information.

- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). National Center for Biotechnology Information.

- Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. (2025). Benchchem.

- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (n.d.). National Institutes of Health.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Convergence of Sustainability and Medicinal Chemistry: A Technical Guide to the Green Catalytic Synthesis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles

Abstract

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] Traditional synthetic routes to these vital compounds, however, often rely on harsh conditions, hazardous solvents, and multi-step procedures that generate significant chemical waste. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of green catalytic methodologies for the synthesis of these pyrazole derivatives. By leveraging principles of green chemistry, such as the use of benign solvents, energy-efficient techniques, and recyclable catalysts, we can develop more sustainable and efficient pathways to these pharmacologically significant molecules. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and be rigorously grounded in authoritative scientific literature.

Introduction: The Imperative for Green Synthesis in Pharmaceutical Development

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint and enhance the sustainability of drug manufacturing.[2] The synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals, is a key area for the implementation of greener practices.[5][6] 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Consequently, the development of eco-friendly synthetic routes to this privileged scaffold is of paramount importance.

This guide will explore a range of green catalytic strategies, including the use of deep eutectic solvents (DESs), ionic liquids (ILs), microwave-assisted synthesis, ultrasound-assisted synthesis, and heterogeneous nanocatalysts. We will examine the underlying mechanisms of these approaches and provide practical, step-by-step protocols for their implementation in the laboratory.

Foundational Principles of Green Chemistry in Pyrazole Synthesis

The green synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is guided by the twelve principles of green chemistry. Key principles that are particularly relevant to this topic include:

-

Waste Prevention: One-pot, multi-component reactions are favored as they reduce the number of synthetic steps and minimize waste generation.[7]

-

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

-

Less Hazardous Chemical Syntheses: Utilizing and generating substances that possess little or no toxicity to human health and the environment.

-

Safer Solvents and Auxiliaries: The use of benign solvents like water, ethanol, or green solvent systems like DESs and ILs is a cornerstone of these methodologies.[5][6][8][9][10]

-

Design for Energy Efficiency: Employing energy-efficient techniques such as microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.[7][11][12][13][14][15]

-

Use of Renewable Feedstocks: While not always directly applicable to the core synthesis, the use of bio-derived solvents or catalysts aligns with this principle.

-

Catalysis: The use of catalytic reagents (as opposed to stoichiometric reagents) is superior as they are required in small amounts and can often be recycled and reused.[16]

Green Catalytic Strategies for the Synthesis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles typically proceeds via a multi-component reaction involving an aryl hydrazine, a source of a three-carbon component with a nitrile group, and often an aldehyde. Green catalytic approaches aim to make this process more efficient and environmentally friendly.

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs): Benign Reaction Media and Catalysts

Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising green alternatives to volatile organic compounds (VOCs) in organic synthesis.[5][6][8][9][17][18] Their low vapor pressure, high thermal stability, and tunable properties make them excellent media for a variety of chemical transformations.[8][10] In the context of pyrazole synthesis, DESs and ILs can act as both the solvent and the catalyst, simplifying the reaction setup and workup.[8][17][19]

For instance, a choline chloride/urea DES can serve as an effective and biodegradable medium for the synthesis of heterocyclic compounds.[17] Similarly, Brønsted acidic ionic liquids like triethylammonium hydrogen sulfate ([Et3NH][HSO4]) have been shown to catalyze the one-pot, four-component synthesis of related dihydropyrano[2,3-c]pyrazoles with excellent yields at room temperature.[10] The ionic liquid can often be recovered and reused, further enhancing the green credentials of the process.[19][20]

Mechanism of Action: In many cases, the acidic or basic nature of the IL or DES facilitates the key condensation and cyclization steps of the pyrazole formation. The unique solvation properties of these solvents can also enhance reaction rates and selectivity.

Microwave-Assisted and Ultrasound-Assisted Synthesis: Energy-Efficient Methodologies

Microwave and ultrasound irradiation are powerful tools for accelerating organic reactions.[7][12][13][21] These techniques offer several advantages over conventional heating, including rapid heating, reduced reaction times, and often improved yields and purities.[12][13][22]

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This localized and efficient heating can dramatically shorten reaction times from hours to minutes.[13][15][22] Several protocols for the microwave-assisted synthesis of 5-aminopyrazole derivatives have been reported, often in green solvents like ethanol or even under solvent-free conditions.[11][12][13][14][22]

Ultrasound-assisted synthesis employs acoustic cavitation to create localized hot spots with high temperatures and pressures. This phenomenon can enhance mass transfer and accelerate reaction rates. Ultrasound has been successfully applied to the synthesis of pyrazole derivatives, leading to high yields in very short reaction times.[7][12][13]

Caption: Comparison of Conventional vs. Green Synthesis Methods.

Heterogeneous Nanocatalysts: Recyclability and Efficiency

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, which are key tenets of green chemistry.[1] Nanocatalysts, with their high surface area-to-volume ratio, can exhibit exceptional catalytic activity.[1]

Recent research has focused on the development of magnetically separable nanocatalysts for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. For example, silica-coated iron oxide nanoparticles functionalized with organic moieties have been shown to be highly effective and recyclable catalysts for the three-component synthesis of these compounds.[1][23][24] The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse for multiple reaction cycles without a significant loss of activity.[1][23]

Another innovative approach involves the use of copper immobilized on a modified layered double hydroxide (LDH) as a nanocatalyst.[25][26][27] This heterogeneous catalyst has demonstrated high activity and selectivity in the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles in an environmentally friendly water/ethanol solvent system.[25]

Caption: Workflow for Magnetic Nanocatalyst Recovery and Reuse.

Comparative Analysis of Green Catalytic Methods

To aid in the selection of an appropriate synthetic strategy, the following table summarizes the key parameters of different green catalytic methods for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Catalyst Recyclability | Reference |

| Ionic Liquid | [Et3NH][HSO4] | Solvent-free | Room Temp. | 15 min | Excellent | Yes | [10] |

| Microwave | Catalyst-free | Ethanol | 120 °C | 10 min | ~89 | N/A | [22] |

| Ultrasound | Catalyst-free | Water | N/A | 4-5 min | 88-97 | N/A | [12][13] |

| Magnetic Nanocatalyst | Fe3O4@SiO2@Vanillin@Thioglycolic acid | Solvent-free (grinding) | Room Temp. | Short | High | Yes (6 cycles) | [1] |

| LDH Nanocatalyst | LDH@PTRMS@DCMBA@CuI | H2O/EtOH | 55 °C | 15-27 min | 85-93 | Yes (4 cycles) | [25] |

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a representative 5-amino-1-aryl-1H-pyrazole-4-carbonitrile using a magnetically separable nanocatalyst. This method is chosen for its operational simplicity, high yield, short reaction time, and adherence to multiple green chemistry principles.[1][23]

Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile using a Recyclable Magnetic Nanocatalyst

Materials:

-

Benzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Fe3O4@SiO2@Vanillin@Thioglycolic acid magnetic nanoparticles (0.1 g)[1]

-

Mortar and pestle

-

External magnet

-

Ethanol (for washing and recrystallization)

Procedure:

-

In a mortar, combine benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Fe3O4@SiO2@Vanillin@Thioglycolic acid nanocatalyst (0.1 g).[1]

-

Grind the mixture at room temperature for the time specified in the reference literature (typically short).[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add a small amount of ethanol to the mixture.

-

Place a strong external magnet against the side of the mortar to immobilize the magnetic nanocatalyst.

-

Carefully decant the ethanolic solution containing the product into a separate flask.

-

Wash the catalyst with a small portion of hot ethanol and combine the washings with the product solution.

-

The catalyst can be dried and reused for subsequent reactions.[1]

-

Evaporate the solvent from the product solution under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

-

Characterize the final product using appropriate analytical techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[1][24][26]

Conclusion and Future Outlook

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been significantly advanced by the application of green catalytic methods. The use of deep eutectic solvents, ionic liquids, microwave and ultrasound irradiation, and heterogeneous nanocatalysts offers substantial improvements in terms of efficiency, sustainability, and safety compared to traditional synthetic approaches. These methodologies not only align with the principles of green chemistry but also provide practical and scalable solutions for the production of these medicinally important compounds.

Future research in this area will likely focus on the development of even more efficient and benign catalytic systems, such as biocatalysts, and the expanded use of renewable starting materials. The integration of flow chemistry with these green catalytic methods also holds great promise for the continuous and automated synthesis of pyrazole derivatives, further enhancing the sustainability of pharmaceutical manufacturing.

References

-

MDPI. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Retrieved from [Link]

-

PubMed. (2008). Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Deep eutectic solvent promoted synthesis of structurally diverse hybrid molecules with privileged heterocyclic substructures. Retrieved from [Link]

-

Wiley Online Library. (2024). Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. Retrieved from [Link]

-

ResearchGate. (2021). Some applications of deep eutectic solvents in alkylation of heterocyclic compounds: A review of the past 10 years. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved from [Link]

-

OUCI. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

-

National Institutes of Health. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

-

Beilstein Archives. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

-

International Journal of Science Engineering and Technology. (n.d.). A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3- Diphenyl-1H-Pyrazole-4-Carbo. Retrieved from [Link]

-

OICC Press. (n.d.). A New Heterogeneous PMO@MXene Catalyst for One-Pot Synthesis of Substituted 5-amino-3-(aryl)-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Retrieved from [Link]

-

MDPI. (2019). Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

MDPI. (n.d.). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved from [Link]

-

Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

-

ResearchGate. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

-

Scirp.org. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

-

Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Bentham Science. (n.d.). One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Retrieved from [Link]

-

ResearchGate. (2024). Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

-

PubMed. (n.d.). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Retrieved from [Link]

-

National Institutes of Health. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

- 1. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents [ouci.dntb.gov.ua]

- 6. [PDF] N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents | Semantic Scholar [semanticscholar.org]

- 7. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Deep eutectic solvent promoted synthesis of structurally diverse hybrid molecules with privileged heterocyclic substructures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. ias.ac.in [ias.ac.in]

- 21. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 22. ijset.in [ijset.in]

- 23. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 25. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 26. rsc.org [rsc.org]

- 27. researchgate.net [researchgate.net]

The Formation of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile: A Mechanistic and Methodological Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic mechanism and experimental protocol for the formation of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate in the development of advanced pharmaceutical and agrochemical agents. The narrative focuses on the highly regioselective and efficient condensation reaction between (3-fluorophenyl)hydrazine and (ethoxymethylene)malononitrile. We will dissect the reaction pathway, from the initial nucleophilic attack to the final intramolecular cyclization, grounding the discussion in established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering both theoretical insight and practical, field-proven methodologies.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and crop protection, renowned for its diverse biological activities.[1] Derivatives of this heterocyclic system are integral to a range of commercial products, from anti-inflammatory drugs to potent insecticides. The specific substitution pattern of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles offers a versatile platform for further chemical elaboration, making the reliable and selective synthesis of these intermediates a critical objective in modern synthetic chemistry. The title compound, this compound, incorporates a fluorine atom, a common strategy in drug design to modulate metabolic stability and binding affinity. Understanding the fundamental mechanism of its formation is paramount for process optimization, yield improvement, and the rational design of novel analogues.

The Core Reaction Pathway: A Stepwise Mechanistic Analysis

The synthesis of this compound is most effectively and regioselectively achieved through the reaction of (3-fluorophenyl)hydrazine with (ethoxymethylene)malononitrile.[1] This one-pot reaction proceeds with excellent selectivity, yielding the 5-amino-1-aryl isomer as the exclusive product.[1] The mechanism can be delineated into a sequence of well-understood organic reactions: a Michael-type addition, elimination of ethanol, and a subsequent intramolecular cyclization.

The proposed mechanism is as follows:

-

Initial Nucleophilic Attack (Michael Addition): The reaction is initiated by the nucleophilic attack of the substituted nitrogen atom of (3-fluorophenyl)hydrazine on the electron-deficient β-carbon of (ethoxymethylene)malononitrile. This is a classic example of a Michael or conjugate addition.[2][3] The electron-withdrawing nature of the two nitrile groups makes the double bond a potent Michael acceptor.[4] The choice of the substituted nitrogen as the initial nucleophile is a key determinant of the final product's regiochemistry.

-

Formation of a Zwitterionic Intermediate and Proton Transfer: The initial attack forms a zwitterionic intermediate. A rapid proton transfer from the positively charged nitrogen to the newly formed carbanion at the α-position leads to a more stable, neutral intermediate.

-

Elimination of Ethanol: The intermediate undergoes elimination of the ethoxy group, facilitated by the formation of a carbon-carbon double bond. This step results in the formation of ethanol and a key hydrazone intermediate, 2-((2-(3-fluorophenyl)hydrazinyl)methylene)malononitrile.[1]

-

Intramolecular Cyclization (Thorpe-Ziegler Type): The crucial ring-forming step involves the intramolecular nucleophilic attack of the terminal amino group (-NH2) of the hydrazine moiety onto the carbon atom of one of the nitrile groups.[1] This type of reaction, an intramolecular addition of a nucleophile to a nitrile, is conceptually related to the Thorpe-Ziegler reaction.

-

Tautomerization to the Aromatic Product: The resulting cyclic imine intermediate is not aromatic. It rapidly tautomerizes to the more stable aromatic this compound, which is the final product.

The high regioselectivity of this reaction, consistently favoring the 5-amino isomer, is a significant advantage. This is in contrast to some classical pyrazole syntheses, such as the Knorr synthesis, which can often lead to mixtures of regioisomers.[1]

Sources

The Synthesis of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide for Researchers

An In-depth Examination of Starting Materials and Synthetic Strategies for a Key Pharmaceutical Intermediate

Introduction

5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile is a crucial heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its structural motif is a cornerstone in the development of kinase inhibitors, particularly for Janus kinase (JAK) and Bruton's tyrosine kinase (BTK), which are implicated in inflammatory diseases and cancer. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials, mechanistic underpinnings, and detailed experimental considerations for researchers in drug discovery and development.

Retrosynthetic Analysis and Key Starting Materials

The most direct and industrially scalable approach to the synthesis of this compound involves the cyclocondensation of two key starting materials: (3-Fluorophenyl)hydrazine and (Ethoxymethylene)malononitrile (EMMN) . This highly regioselective, one-pot reaction is the preferred method for constructing the desired pyrazole core.[1][2]

A retrosynthetic analysis reveals the logic of this disconnection:

Caption: Retrosynthetic analysis of the target molecule.

Alternative, multi-component strategies exist for the synthesis of the broader 5-aminopyrazole-4-carbonitrile scaffold, often involving an aldehyde, malononitrile, and a hydrazine derivative.[3][4][5] However, for the specific synthesis of the title compound, the direct condensation of (3-fluorophenyl)hydrazine and EMMN offers superior control and efficiency.

Primary Synthetic Pathway: A Mechanistic Deep Dive

The reaction between (3-fluorophenyl)hydrazine and (ethoxymethylene)malononitrile proceeds via a well-established mechanism involving a Michael-type addition followed by an intramolecular cyclization and subsequent elimination of ethanol.

The key steps are as follows:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of (3-fluorophenyl)hydrazine attacks the electron-deficient β-carbon of the ethoxymethylene group in EMMN.

-

Intermediate Formation: This initial attack forms an open-chain intermediate.

-

Cyclization: The intermediate then undergoes an intramolecular cyclization, where the terminal amino group attacks one of the nitrile groups.

-

Tautomerization and Elimination: A final tautomerization and elimination of an ethanol molecule yield the aromatic this compound.

This reaction pathway exhibits excellent regioselectivity, with the formation of the 5-amino isomer being highly favored.[2]

Caption: Synthetic workflow for the target compound.

Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Notes |

| (3-Fluorophenyl)hydrazine hydrochloride | C₆H₇FN₂·HCl | 162.60 | 2924-16-5 | Can be used directly or after neutralization. |

| (Ethoxymethylene)malononitrile (EMMN) | C₆H₆N₂O | 122.12 | 123-06-8 | Often stabilized with a small amount of acid. |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Should be of sufficient purity for synthesis. |

| Triethylamine (or other suitable base) | (C₂H₅)₃N | 101.19 | 121-44-8 | Required if starting with the hydrochloride salt. |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Base Addition (if applicable): If using the hydrochloride salt of the hydrazine, add a suitable base such as triethylamine (1.1 eq) to the solution and stir for 15-30 minutes at room temperature to liberate the free hydrazine.

-

Addition of EMMN: To the stirred solution, add (ethoxymethylene)malononitrile (1.0 eq) either neat or as a solution in ethanol.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Safety and Handling Considerations

-

(3-Fluorophenyl)hydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

(Ethoxymethylene)malononitrile is a lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Standard laboratory safety procedures should be followed throughout the synthesis.

Conclusion

The synthesis of this compound is a well-established and efficient process, primarily relying on the condensation of (3-fluorophenyl)hydrazine and (ethoxymethylene)malononitrile. This technical guide has outlined the key starting materials, the underlying reaction mechanism, and a practical experimental protocol. By understanding these core principles, researchers can confidently and safely produce this important intermediate for the advancement of pharmaceutical research and development.

References

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link][6][7]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link][1][2]

-

Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link][8]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link][3][9]

-

NaCl catalysed synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. [Link][4]

-

3-Fluorophenylhydrazine hydrochloride. AHH Chemical Co., Ltd. [Link][10]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][11]

-

Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]pyrimidines. Molecules. [Link][12]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link][13]

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Spectroscopic Characterization of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of Substituted Pyrazoles and a Note on Data

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. The specific compound of interest, 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile, combines several key pharmacophoric features: a hydrogen-bond-donating amino group, a hydrogen-bond-accepting cyano group, and a metabolically stable fluorophenyl substituent. These features make it a promising building block for developing novel therapeutics, potentially targeting kinases, G-protein coupled receptors, or other enzyme classes.

Important Note on Data Availability: As of the date of this publication, a comprehensive, publicly available experimental spectroscopic dataset specifically for this compound has not been identified through extensive searches. This guide, therefore, leverages established principles of spectroscopic analysis and available data from closely related structural analogs to provide a robust, predictive framework for its characterization. The insights and protocols herein are designed to be directly applicable for researchers synthesizing and verifying this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound and highlights its key functional groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of novel organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Expected Chemical Shifts (δ) in DMSO-d₆: The choice of a polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is strategic; it readily solubilizes the polar pyrazole derivative and its residual water peak does not typically interfere with key signals.

| Proton(s) | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale and Expert Insights |

| Pyrazole H-3 | 7.5 - 8.0 | s | - | This is a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and the overall aromatic system. |

| NH₂ | 6.5 - 7.5 | br s | - | The amino protons are typically observed as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential exchange with trace water in the solvent. The chemical shift can vary with concentration and temperature. |

| Phenyl H-2' | 7.8 - 8.2 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | This proton experiences ortho-coupling to the fluorine atom and meta-coupling to H-4' and H-6'. |

| Phenyl H-4' | 7.4 - 7.7 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | Experiences ortho-coupling to H-5', para-coupling to the fluorine atom, and meta-coupling to H-2'. |

| Phenyl H-5' | 7.2 - 7.5 | t | J(H-H) ≈ 8-9 | Appears as a triplet due to coupling with two adjacent protons (H-4' and H-6'). |

| Phenyl H-6' | 7.6 - 7.9 | dt | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 | Shows ortho-coupling to H-5' and meta-coupling to H-2' and H-4'. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal.

-

Instrumentation: Utilize a high-field NMR spectrometer (a 400 MHz or higher instrument is recommended for better signal dispersion, especially for resolving the complex aromatic region).

-

Data Acquisition:

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum. Key parameters to consider are a 30-degree pulse angle to allow for faster repetition, a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm), and an acquisition time of at least 2-3 seconds for good resolution.

-

Co-add a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

Expected Chemical Shifts (δ) in DMSO-d₆:

| Carbon(s) | Expected δ (ppm) | Rationale and Expert Insights |

| C-5 (pyrazole) | 150 - 155 | This carbon is attached to two nitrogen atoms (the amino group and the ring nitrogen), leading to a significant downfield shift. |

| C-3 (pyrazole) | 140 - 145 | The chemical shift of this carbon is influenced by the adjacent nitrogen and the aromatic ring system. |

| C-F (phenyl) | 160 - 165 (d, ¹J(C-F) ≈ 240-250 Hz) | The direct coupling to fluorine results in a large doublet splitting, a hallmark of a C-F bond. |

| C-CN | 115 - 120 | The cyano carbon is typically found in this region. |

| C-4 (pyrazole) | 90 - 95 | This carbon is shielded by the electron-donating amino group and the electron-withdrawing cyano group. |

| Phenyl Carbons | 110 - 140 | The remaining phenyl carbons will appear in the aromatic region, with their specific shifts influenced by the fluorine substituent and their position relative to the pyrazole ring. Carbons ortho and para to the fluorine will show smaller C-F couplings. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6 mL of DMSO-d₆.

-

Instrumentation: Use the same high-field NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A longer acquisition time and a larger number of scans (often several hundred to a few thousand) are required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.

Expected Vibrational Frequencies (cm⁻¹):

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Expert Insights |

| N-H stretch (amino) | 3400 - 3200 | Medium-Strong | The primary amine will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. |

| C≡N stretch (nitrile) | 2230 - 2210 | Strong, Sharp | The carbon-nitrogen triple bond of the nitrile group gives a characteristic sharp absorption in a relatively clean region of the spectrum. |

| C=C/C=N stretch (aromatic) | 1650 - 1450 | Medium-Strong | Multiple bands are expected in this region due to the stretching vibrations of the pyrazole and phenyl rings. |

| C-F stretch | 1250 - 1000 | Strong | The carbon-fluorine bond stretch is typically a strong absorption in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required, making this a very efficient technique.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will perform the background subtraction and Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected Mass-to-Charge Ratio (m/z):

-

Molecular Formula: C₁₀H₇FN₄

-

Exact Mass: 202.0655

-

Expected [M+H]⁺ (in ESI+): 203.0733

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled to a liquid chromatography system (LC-MS).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For HRMS, use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

-

Data Processing: The software will generate a mass spectrum showing the relative abundance of ions at different m/z values. The observed mass of the molecular ion should be compared to the calculated theoretical mass.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By following the detailed protocols and utilizing the interpretive insights provided, researchers and drug development professionals can confidently synthesize and confirm the structure of this valuable chemical entity. The integration of NMR, IR, and MS data provides a self-validating system, ensuring the high fidelity of the material for subsequent biological evaluation.

References

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023-09-13).

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH.

- Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C

- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C

- Proposed mechanism for the formation of pyrazole-4-carbonitrile...

- 5-Amino-1-phenylpyrazole-4-carbonitrile. NIST WebBook.

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile. SpectraBase.

Sources

Structural Elucidation of Fluorinated Pyrazole Carbonitriles: A Comprehensive Guide to ¹H and ¹³C NMR Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated pyrazole carbonitriles represent a cornerstone scaffold in modern medicinal chemistry and drug discovery, with their unique physicochemical properties driving potency and metabolic stability in numerous therapeutic agents.[1][2][3] The precise and unambiguous structural characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth analysis of ¹H and ¹³C NMR spectroscopy as applied to fluorinated pyrazole carbonitriles. It moves beyond a simple recitation of spectral data, offering field-proven insights into experimental design, spectral interpretation, and the profound influence of the fluorine atom on NMR parameters. We will explore the causality behind experimental choices and provide self-validating protocols to ensure data integrity and confident structural assignment.

The Strategic Importance of Fluorinated Pyrazoles

The introduction of fluorine into the pyrazole core can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The pyrazole nucleus itself is a "privileged scaffold," frequently found in approved drugs for a wide range of diseases.[3] The carbonitrile group often serves as a key pharmacophoric element or a synthetic handle for further molecular elaboration. Consequently, the ability to precisely confirm the structure, substitution pattern, and isomeric purity of these compounds is a critical step in any drug development pipeline.[5] NMR spectroscopy, particularly through the observation of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, provides an unparalleled window into the molecular architecture of these complex heterocycles.[6]

Foundational Principles: The Fluorine Effect in NMR

The ¹⁹F nucleus possesses favorable NMR properties: 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[7][8] Its presence introduces two key phenomena that are central to the analysis of fluorinated pyrazoles:

-

Large Chemical Shift Dispersion: The ¹⁹F chemical shift range is significantly wider than that of ¹H, making it an extremely sensitive probe of the local electronic environment.[9]

-

Through-Bond J-Coupling: The ¹⁹F nucleus couples to other active nuclei (¹H, ¹³C) through chemical bonds. These coupling constants (J-values), measured in Hertz (Hz), are invaluable for establishing connectivity. The magnitude of the coupling is dependent on the number of intervening bonds.

A key aspect of analyzing these compounds is understanding the far-reaching nature of fluorine couplings. While ¹H-¹H couplings are typically observed over two to three bonds, ¹H-¹⁹F and ¹³C-¹⁹F couplings can often be resolved over four or even five bonds, providing crucial long-range structural information.[10]

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reliable dataset is the foundation of accurate spectral analysis. The following protocol outlines a self-validating workflow for acquiring ¹H and ¹³C NMR data for a novel fluorinated pyrazole carbonitrile.

Workflow for NMR Analysis of Fluorinated Pyrazole Carbonitriles

Caption: Standard workflow for NMR-based structural elucidation.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified fluorinated pyrazole carbonitrile. The higher end of this range is preferable for ¹³C and 2D NMR experiments to ensure a good signal-to-noise ratio in a reasonable time.

-

Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. The choice of solvent can influence chemical shifts, so consistency is key.

-

Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean vial before transferring to a 5 mm NMR tube. This ensures homogeneity.

-

Causality: Using a deuterated solvent prevents the large signal from the solvent's protons from overwhelming the analyte signals.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is typically sufficient.

-

Expert Insight: Pay close attention to the phasing and baseline correction. Automated routines are good, but manual adjustment is often necessary for high-quality spectra, especially for resolving complex multiplets.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This collapses ¹H-¹³C couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

A typical spectral width is 220-240 ppm. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.

-

Trustworthiness: Note that in proton-decoupled spectra, the C-F couplings will still be present, often resulting in complex multiplets for fluorinated carbons. This is a key diagnostic feature.

-

-

2D NMR Acquisition (HSQC & HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbons to which they are directly attached (¹JCH). It is essential for assigning protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It is the primary tool for piecing together the carbon skeleton and assigning quaternary (non-protonated) carbons, including the carbon of the nitrile group.

-

Analysis of ¹H NMR Spectra

The ¹H NMR spectrum provides three key pieces of information: chemical shift (δ), integration, and coupling constants (J).

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons on the pyrazole ring typically appear in the aromatic region (δ 6.0-9.0 ppm). The presence of electron-withdrawing groups like fluorine and carbonitrile will generally shift adjacent protons downfield (to a higher ppm value).

-

Integration: The area under a signal is proportional to the number of protons it represents. This is used to determine the relative number of protons in different environments.

-

Coupling Constants (J): Spin-spin coupling between ¹H and ¹⁹F nuclei is a powerful diagnostic tool.

-

³JHF (three-bond coupling): Typically in the range of 5-10 Hz for protons ortho to a fluorine on an aromatic ring.

-

⁴JHF (four-bond coupling): Typically smaller, around 0.5-3.0 Hz, for protons meta to a fluorine.[11]

-

The splitting patterns (e.g., doublet of doublets, triplet) that arise from these couplings provide definitive evidence of the spatial relationship between protons and fluorine atoms.

-

Analysis of ¹³C NMR Spectra

The ¹³C NMR spectrum is crucial for determining the carbon framework. The most informative feature in the context of these molecules is the C-F coupling.

-

Chemical Shift (δ): The carbon directly attached to fluorine will be significantly shifted downfield and can be identified by its large ¹JCF coupling. The carbon of the nitrile group (-C≡N) typically appears in a distinct region around δ 110-120 ppm. Pyrazole ring carbons resonate between δ 100-160 ppm.

-

Coupling Constants (J): The magnitude of C-F coupling is highly dependent on the number of intervening bonds and provides a wealth of structural information.

Visualizing Spin-Spin Couplings in a Fluorinated Pyrazoledot

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. biophysics.org [biophysics.org]

- 10. mdpi.com [mdpi.com]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to the Solubility of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate in modern drug discovery. The document outlines the theoretical principles governing its solubility, presents a robust, step-by-step experimental protocol for accurate solubility determination using the shake-flask method, and provides a qualitative solubility profile in a range of common organic solvents. The guide is intended for researchers, chemists, and pharmaceutical scientists involved in process development, formulation, and medicinal chemistry, offering insights into solvent selection for synthesis, purification, and formulation workflows.

Introduction: The Significance of Pyrazole Scaffolds and Solubility

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2] Compounds based on the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile framework are crucial building blocks for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are potent inhibitors of various protein kinases. The specific compound of interest, this compound, incorporates a fluorine atom, a common strategy in modern drug design to modulate metabolic stability, binding affinity, and physicochemical properties.

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle.[3] Understanding and quantifying the solubility of this compound is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction media, ensuring reactants remain in solution, and optimizing reaction kinetics.

-

Purification: Designing efficient crystallization or chromatographic purification steps, where solubility differences are exploited to remove impurities.

-

Formulation: Developing viable dosage forms, as poor solubility can lead to low bioavailability and therapeutic inefficacy.[4]

This guide provides the foundational knowledge and practical methodology to assess and understand the solubility of this important chemical entity.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This process involves overcoming two primary energy barriers: the solute's crystal lattice energy (the energy holding the molecules together in a solid) and the energy required to create a cavity in the solvent. Dissolution is favored when the energy released from the new solute-solvent interactions is sufficient to overcome these barriers.[5]

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[7]

Let's analyze the structure of This compound :

-

Polar Features: The molecule possesses several polar functional groups capable of hydrogen bonding and dipole-dipole interactions:

-

The primary amine (-NH₂) group is a strong hydrogen bond donor and acceptor.

-

The pyrazole ring contains two nitrogen atoms, which are hydrogen bond acceptors.

-

The nitrile (-C≡N) group has a strong dipole moment.

-

-

Nonpolar Features: The 1-phenyl ring provides a significant nonpolar, hydrophobic character to the molecule.

-

The Fluorine Effect: The fluorine atom on the phenyl ring is highly electronegative, creating a strong C-F dipole. However, its small size and inability to donate hydrogen bonds mean its overall effect on solubility is complex and context-dependent. It can increase polarity locally but also enhance hydrophobicity.

Based on this structure, we can predict that the compound will exhibit favorable solubility in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. Conversely, its solubility will be limited in nonpolar, non-polarizable solvents like alkanes.

Experimental Protocol: The Isothermal Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement approach.[8][9]

Rationale and Self-Validation

This protocol is designed to be self-validating. By adding a clear excess of the solid, we ensure that the resulting solution is saturated. The extended equilibration time (24 hours) with agitation allows the system to reach a true thermodynamic equilibrium. Analyzing samples at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached; if the concentration does not change between these points, the measurement is considered valid. Temperature control is critical as solubility is highly temperature-dependent.[10]

Materials & Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (e.g., ~20-50 mg) to a series of vials. The exact mass should be recorded, but the key is to ensure solid material remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the slurries to equilibrate for at least 24 hours.[11]

-

Sample Collection & Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.[12]

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method. The dilution factor must be precisely recorded.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound. The solubility is then calculated by multiplying the measured concentration by the dilution factor.

Solubility Profile and Data Analysis

While extensive quantitative data for this specific molecule is not widely published, a qualitative assessment based on its structural features and general chemical principles allows for the generation of an expected solubility profile. The following table summarizes the anticipated solubility in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds from the amine group.[7] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of both donating and accepting hydrogen bonds, effectively solvating the polar groups of the solute.[6] |